4-Chloro-2,3,5,6-tetrahydroxyhexanal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,5,6-tetrahydroxyhexanal typically involves the chlorination of a suitable hexose derivative. One common method is the selective chlorination of 2,3,5,6-tetrahydroxyhexanal using thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-chloro-2,3,5,6-tetrahydroxyhexanoic acid.
Reduction: Formation of 4-chloro-2,3,5,6-tetrahydroxyhexanol.
Substitution: Formation of 4-azido-2,3,5,6-tetrahydroxyhexanal or 4-thio-2,3,5,6-tetrahydroxyhexanal.
Scientific Research Applications
4-Chloro-2,3,5,6-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,3,5,6-tetrahydroxyhexanoic acid
- 4-Chloro-2,3,5,6-tetrahydroxyhexanol
- 4-Azido-2,3,5,6-tetrahydroxyhexanal
Uniqueness
4-Chloro-2,3,5,6-tetrahydroxyhexanal is unique due to its combination of a chlorine atom and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C6H11ClO5 |
---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
4-chloro-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2 |
InChI Key |
KWXIWFADURXYFY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)Cl)O)O |
Origin of Product |
United States |
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